Welcome to the BenchChem Online Store!
molecular formula C12H9N3S B8628064 3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine

3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine

Cat. No. B8628064
M. Wt: 227.29 g/mol
InChI Key: BZJWECOBXMNRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093401B2

Procedure details

A mixture of 2-(3-nitrophenyl)thiazolo[4,5-c]pyridine (1.53 g, 5.9 mmol), NH4Cl (2.76 g, 51.6 mmol), iron powder (1.80 g, 32.2 mmol), H2O (30 mL) and methanol (120 mL) was heated to reflux for 5.5 h under N2. The mixture was filtered and the filtrate was diluted with H2O (400 mL). The precipitate was collected by filtration and dried in vacuo to afford 3-(thiazolo[4,5-c]pyridin-2-yl)benzenamine as a brown solid (841 mg, 63%). 1HNMR (400 MHz, DMSO-d6) δ: 9.28 (1H, s); 8.52 (1H, s); 8.21(1H, s); 7.23-7.38 (3H, d), 6.79 (1H, s), 5.51 (2H, s); MS (ESI) calcd. for C12H9N3S (m/z): 227, found: 228 [M+H]P
Name
2-(3-nitrophenyl)thiazolo[4,5-c]pyridine
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[S:11][C:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=3[N:18]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.[NH4+].[Cl-].O>[Fe].CO>[S:11]1[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=[C:10]1[C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(3-nitrophenyl)thiazolo[4,5-c]pyridine
Quantity
1.53 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1SC2=C(C=NC=C2)N1
Name
Quantity
2.76 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 h under N2
Duration
5.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with H2O (400 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=2C=NC=CC21)C=2C=C(C=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 841 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.